REACTION_SMILES
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[C:11]([C:12](=[O:13])[CH3:14])(=[O:15])[O:16][CH2:17][CH3:18].[CH3:24][C:25](=[O:26])[OH:27].[Cl:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([NH:8][NH2:9])[cH:6][cH:7]1.[Na+:23].[O-:19][C:20]([OH:21])=[O:22]>>[Cl:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([NH:8][N:9]=[C:12]([C:11](=[O:15])[O:16][CH2:17][CH3:18])[CH3:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)ccc1NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)=NNc1ccc(Cl)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |